molecular formula C9H17NO B13105496 2-Pyrrolidinone,5-methyl-4-(2-methylpropyl)-,(4S,5S)-rel-

2-Pyrrolidinone,5-methyl-4-(2-methylpropyl)-,(4S,5S)-rel-

Cat. No.: B13105496
M. Wt: 155.24 g/mol
InChI Key: CQHOYQCZNAGNFO-YUMQZZPRSA-N
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Description

2-Pyrrolidinone,5-methyl-4-(2-methylpropyl)-,(4S,5S)-rel- is a chiral compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Its unique structure allows it to interact with biological systems in specific ways, making it a compound of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone,5-methyl-4-(2-methylpropyl)-,(4S,5S)-rel- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of amino acids: Using amino acids as starting materials, cyclization can be achieved through dehydration reactions.

    Reductive amination: This method involves the reduction of imines or oximes to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone,5-methyl-4-(2-methylpropyl)-,(4S,5S)-rel- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to amines or alcohols using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Pyrrolidinone,5-methyl-4-(2-methylpropyl)-,(4S,5S)-rel- has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Potential therapeutic agent for treating specific diseases.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone,5-methyl-4-(2-methylpropyl)-,(4S,5S)-rel- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone: A simpler analog with similar structural features.

    N-Methyl-2-pyrrolidone: A widely used solvent with similar properties.

    4-Hydroxy-2-pyrrolidinone: Another analog with hydroxyl functional group.

Uniqueness

2-Pyrrolidinone,5-methyl-4-(2-methylpropyl)-,(4S,5S)-rel- is unique due to its chiral centers and specific substituents, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

(4S,5S)-5-methyl-4-(2-methylpropyl)pyrrolidin-2-one

InChI

InChI=1S/C9H17NO/c1-6(2)4-8-5-9(11)10-7(8)3/h6-8H,4-5H2,1-3H3,(H,10,11)/t7-,8-/m0/s1

InChI Key

CQHOYQCZNAGNFO-YUMQZZPRSA-N

Isomeric SMILES

C[C@H]1[C@H](CC(=O)N1)CC(C)C

Canonical SMILES

CC1C(CC(=O)N1)CC(C)C

Origin of Product

United States

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